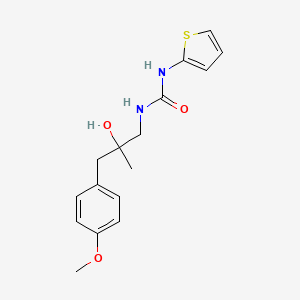

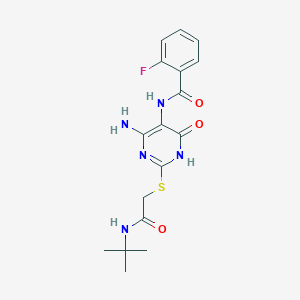

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, it’s worth noting that compounds with similar structures can be synthesized using various methods. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can be protodeboronated using a radical approach . Another method involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which is then reacted with thiourea to obtain a pyrimidinthiol derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available from the current search results.Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Anticancer Properties

Research has explored various urea derivatives for their potential in enzyme inhibition and anticancer activities. One study focused on synthesizing urea derivatives and testing them against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Among these, certain compounds demonstrated inhibition ranges across the enzymes, suggesting potential therapeutic applications. Additionally, the anticancer effects were observed in prostate cancer cell lines for specific derivatives, indicating a promising area for further investigation in cancer treatment (Mustafa, Perveen, & Khan, 2014).

Photophysical and Theoretical Studies

Another area of research involves the synthesis and characterization of substituted phenyl urea and thiourea silatranes, focusing on their anion recognition properties. These studies utilize photophysical and theoretical approaches to understand the electronic properties of these compounds. The findings could lead to applications in sensing and molecular recognition technologies (Singh et al., 2016).

Antimicrobial Evaluation

Research into novel imidazole ureas/carboxamides containing dioxaphospholanes has shown promising antimicrobial properties. These compounds were synthesized and characterized, with their antimicrobial effectiveness evaluated, offering potential use in combating microbial infections (Rani et al., 2014).

Green Chemistry Applications

The enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for traditional solvents, demonstrates the role of urea derivatives in promoting environmentally friendly chemical processes. This approach not only achieves excellent regioselectivity and analytical yields but also opens up new possibilities for biotransformations using green solvents (Simeó, Sinisterra, & Alcántara, 2009).

Spectroscopic Characterization and Computational Studies

Understanding the reactivity of imidazole derivatives through spectroscopic characterization and computational studies has provided insights into their specific properties. This research combines experimental and computational methods to explore the reactivity and potential applications of these compounds in various chemical and biological contexts (Hossain et al., 2018).

Zukünftige Richtungen

Given the limited information available on this compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. The broad-spectrum biological activities of related compounds suggest that it may have potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-16(20,10-12-5-7-13(21-2)8-6-12)11-17-15(19)18-14-4-3-9-22-14/h3-9,20H,10-11H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBASFDKFXRCDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)

![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)

![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)

![2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2718374.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718375.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2718380.png)